Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . It is a white to yellow solid that is used in various research and industrial applications. The compound is known for its unique structure, which includes an isoxazole ring and an isopropylphenyl group, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . The reaction typically requires a catalyst such as copper(I) or ruthenium(II) and is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and thiol-substituted isoxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate: Similar in structure but with a cyanophenyl group instead of an isopropylphenyl group.
Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate: Contains a methoxyphenyl group, offering different chemical properties.
Uniqueness
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate is unique due to its isopropylphenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific organic compounds and in research applications where these properties are advantageous .
Biological Activity
Methyl 5-(4-isopropylphenyl)isoxazole-3-carboxylate is a member of the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including analgesic, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.
Overview of Isoxazole Derivatives
Isoxazole derivatives are characterized by a five-membered ring containing one nitrogen and one oxygen atom. They have been studied extensively for their pharmacological properties. This compound is particularly noted for its role in various biochemical pathways that underpin its biological activities.
The biological activities of isoxazole derivatives can be attributed to their ability to interact with multiple molecular targets. The mechanisms include:
- Analgesic and Anti-inflammatory Effects : Isoxazoles may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial for pain and inflammation modulation.
- Anticancer Activity : Some studies indicate that isoxazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and affecting gene expression related to cell cycle regulation .
- Antimicrobial Properties : Isoxazoles have shown activity against various pathogens, suggesting potential use in treating infections.
Anticancer Activity
A study investigated the cytotoxic effects of several isoxazole derivatives on human cancer cell lines. This compound demonstrated significant antiproliferative activity against breast cancer cells (SK-BR-3), with a growth inhibition (GI) value of approximately 45.76% . This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.
Apoptosis Induction
Research focusing on the expression levels of apoptosis-related genes revealed that certain isoxazoles could downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic markers such as Bax and p21^WAF-1. For instance, one derivative led to a notable decrease in Bcl-2 expression, indicating its potential to promote apoptosis in leukemia cells .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
methyl 5-(4-propan-2-ylphenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(2)10-4-6-11(7-5-10)13-8-12(15-18-13)14(16)17-3/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLJIBJSSAAPAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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